molecular formula C11H12N2O2 B3280542 2-Methyl-1H-benzimidazole-5-carboxylic acid ethyl ester CAS No. 717-37-3

2-Methyl-1H-benzimidazole-5-carboxylic acid ethyl ester

Cat. No. B3280542
M. Wt: 204.22 g/mol
InChI Key: HVEHULVPFMWQAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06348032B1

Procedure details

Reduced iron (6.64 g), ethanol (48 ml) and acetic acid (24 ml) are added to 3-acetylamino-4-nitro-ethylbenzoate (3.00 g), and the solution is refluxed by heating for 12 hours. Solid materials are removed using filter aid, and the filtrate is concentrated under reduced pressure. Ethanol (100 ml) and 35% hydrochloric acid (5.2 g) are added to the residue and the solution is refluxed by heating for five hours. The reaction solution is neutralized with sodium bicarbonate (6.3 g). The filtrate obtained through filtration is concentrated under reduced pressure. Ethyl acetate (70 ml) and water (70 ml) are added to the obtained residue, and the solution is separated. The organic layer is washed with water three times and extraction is performed on the aqueous layer using ethyl acetate three times. By concentrating the obtained organic layer under reduced pressure, 5-ethoxycarbonyl-2-methylbenzimidazole (1.53 g ) powder is obtained. 1H-NMR (CDCl3, δ): 1.41 (3H, t, J=6.9 Hz), 2.67 (3H, s), 4.40 (2H, q, J=7.1 Hz), 7.55 (1H, d, J=8.4 Hz), 7.96 (1H, dd, J=8.4 and 1.5 Hz), 8.27 (1H, d, J=1.4 Hz).
[Compound]
Name
Reduced iron
Quantity
6.64 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step One
Name
3-acetylamino-4-nitro-ethylbenzoate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:3])[CH3:2].[C:4]([NH:7][C:8]1[C:9](CC)=[C:10]([CH:14]=[CH:15][C:16]=1[N+:17]([O-])=O)[C:11]([O-])=[O:12])(=O)[CH3:5]>C(O)(=O)C>[CH2:1]([O:3][C:11]([C:10]1[CH:14]=[CH:15][C:16]2[N:17]=[C:4]([CH3:5])[NH:7][C:8]=2[CH:9]=1)=[O:12])[CH3:2]

Inputs

Step One
Name
Reduced iron
Quantity
6.64 g
Type
reactant
Smiles
Name
Quantity
48 mL
Type
reactant
Smiles
C(C)O
Name
3-acetylamino-4-nitro-ethylbenzoate
Quantity
3 g
Type
reactant
Smiles
C(C)(=O)NC=1C(=C(C(=O)[O-])C=CC1[N+](=O)[O-])CC
Name
Quantity
24 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution is refluxed
TEMPERATURE
Type
TEMPERATURE
Details
by heating for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
Solid materials are removed
FILTRATION
Type
FILTRATION
Details
using filter aid
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Ethanol (100 ml) and 35% hydrochloric acid (5.2 g) are added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
the solution is refluxed
TEMPERATURE
Type
TEMPERATURE
Details
by heating for five hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The filtrate obtained through filtration
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Ethyl acetate (70 ml) and water (70 ml) are added to the obtained residue
CUSTOM
Type
CUSTOM
Details
the solution is separated
WASH
Type
WASH
Details
The organic layer is washed with water three times and extraction
CONCENTRATION
Type
CONCENTRATION
Details
By concentrating the obtained organic layer under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=CC2=C(N=C(N2)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.53 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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